4-(Cyclohexylmethoxy)benzoic acid
Description
4-(Cyclohexylmethoxy)benzoic acid is a benzoic acid derivative substituted with a cyclohexylmethoxy group at the para position. This structural modification enhances lipophilicity and steric bulk, making it valuable in medicinal chemistry and materials science. The compound’s synthesis typically involves alkoxylation of benzoic acid precursors, as seen in related protocols for attaching cyclopropymethoxy groups .
Properties
IUPAC Name |
4-(cyclohexylmethoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAQLOMOWIACOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexylmethoxy)benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with cyclohexylmethanol. This reaction is often catalyzed by an acid such as sulfuric acid or a base like potassium carbonate. The reaction conditions generally include heating the reactants under reflux to facilitate the formation of the ether bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis while maintaining product purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol under suitable conditions.
Substitution: The aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products:
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: 4-(Cyclohexylmethoxy)benzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(Cyclohexylmethoxy)benzoic acid finds applications in various scientific domains:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for anti-inflammatory and analgesic agents.
Industry: It serves as a precursor in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 4-(Cyclohexylmethoxy)benzoic acid exerts its effects depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The cyclohexylmethoxy group can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The cyclohexylmethoxy substituent distinguishes 4-(cyclohexylmethoxy)benzoic acid from other benzoic acid derivatives. Below is a comparative table of key properties:
Key Observations :
- Lipophilicity : The cyclohexylmethoxy group increases lipophilicity compared to smaller substituents (e.g., hydroxyl or methoxy), enhancing membrane permeability .
- Steric Effects : Bulky substituents (e.g., cyclohexylmethoxy, trans-4-butylcyclohexyl) influence molecular packing and reactivity, relevant in crystal engineering and drug design .
- Solubility : Polar groups like hydroxyl or methoxycarbonyl improve aqueous solubility, whereas bulky alkyl/cycloalkyl groups reduce it .
Biological Activity
4-(Cyclohexylmethoxy)benzoic acid is a derivative of benzoic acid characterized by the presence of a cyclohexylmethoxy group at the para position. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H18O3
- Molecular Weight : 246.30 g/mol
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study highlighted that derivatives of benzoic acid can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Table 1: Anti-inflammatory Effects of Benzoic Acid Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of cytokine production |
| 3-Chloro-4-methoxybenzoic acid | 25 | NF-kB pathway inhibition |
| Salicylic acid | 30 | COX inhibition |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cells, including breast and colon cancer cell lines .
Case Study: Anticancer Effects
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value observed at approximately 15 µM. The mechanism was attributed to the compound's ability to activate apoptotic pathways, leading to increased caspase-3 and caspase-9 activity.
Antimicrobial Activity
The antimicrobial properties of benzoic acid derivatives have been well-documented. Preliminary studies suggest that this compound exhibits antimicrobial activity against Gram-positive bacteria and fungi. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes.
Table 2: Antimicrobial Efficacy Against Various Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 75 µg/mL |
The biological activities of this compound are mediated through various mechanisms:
- Cytokine Inhibition : It inhibits the signaling pathways involved in cytokine production, thereby reducing inflammation.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cancer cell death.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
